2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(28)24-17-8-5-9-18(12-17)25-20(29)14-32-23-26-19-10-11-31-21(19)22(30)27(23)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLWTLAXDOELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including a thieno ring fused with a pyrimidine moiety and a sulfanyl group, contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is C23H21N3O4S2, with a molecular weight of approximately 451.56 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 451.56 g/mol |
| Structural Class | Thieno[3,2-d]pyrimidine |
| Functional Groups | Sulfanyl, Acetamide |
Synthesis
The synthesis of this compound typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols. This method allows for the efficient formation of the thieno[3,2-d]pyrimidine framework while providing opportunities for structural modifications that can enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.
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Target Enzymes :
- Thymidylate Synthase : Inhibitors of this enzyme can disrupt DNA synthesis in cancer cells.
- Dihydrofolate Reductase : Targeting this enzyme is crucial for disrupting folate metabolism in rapidly dividing cells.
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Case Studies :
- A study demonstrated that thieno[3,2-d]pyrimidine derivatives significantly inhibited cell growth in various cancer cell lines (e.g., HT29 colon cancer and DU145 prostate cancer) using the MTT assay method. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens:
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Mechanism of Action :
- Compounds in this class may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
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Research Findings :
- In vitro studies have indicated that similar thieno[3,2-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thieno Ring | Enhances enzyme binding |
| Sulfanyl Group | Increases lipophilicity |
| Acetamide Substituent | Modulates solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
